7,4'-Dimethoxy-5-hydroxyisoflavone

描述

准备方法

合成路线和反应条件: 生物查耳酮 A, 7-甲醚可以通过几种化学途径合成。一种常见的方法是使用间苯三酚作为起始材料。合成过程经历一系列步骤,包括弗里德尔-克拉夫茨反应,从而产生中间产物。 该中间体环化形成生物查耳酮 A, 7-甲醚 .

工业生产方法: 生物查耳酮 A, 7-甲醚的工业生产通常涉及从天然来源(如红三叶草和鹰嘴豆)中提取。 提取过程包括溶剂提取、纯化和结晶以获得纯化合物 .

化学反应分析

反应类型: 生物查耳酮 A, 7-甲醚会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 该反应涉及添加氢或去除氧,导致形成还原产物。

常见试剂和条件:

氧化: 常见试剂包括过氧化氢和高锰酸钾。

还原: 常见试剂包括硼氢化钠和氢化铝锂。

取代: 常见试剂包括卤素和烷基化试剂.

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致醌的形成,而还原可能导致二氢衍生物的形成 .

科学研究应用

Chemistry

- Reference Standard : It is utilized as a reference standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS) for the analysis of isoflavones in plant extracts.

- Reactivity Studies : The functional groups in 7,4'-Dimethoxy-5-hydroxyisoflavone influence its reactivity and can be modified for various applications in synthetic chemistry.

Biology

- Phytoestrogen Activity : The compound acts as a phytoestrogen, modulating estrogen receptors (particularly ER-β), which may have implications for hormone-related therapies .

- Antifungal Properties : Research has indicated that this compound exhibits antifungal activity against Candida albicans. It shows synergistic effects when combined with conventional antifungal agents like miconazole .

Medicine

- Cancer Research : The compound has demonstrated potential anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulation of signaling pathways associated with cancer progression .

- Neuroprotective Effects : Studies suggest that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Industry

- Pharmaceutical Development : Due to its bioactive properties, this compound is being explored for incorporation into nutraceuticals and pharmaceuticals aimed at treating conditions like osteoporosis and cardiovascular diseases.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | HPLC-MS Reference Standard | Essential for accurate quantification of isoflavones in plant extracts. |

| Biology | Phytoestrogen Modulation | Modulates estrogen receptors; potential therapeutic applications in hormone therapy. |

| Medicine | Anticancer Activity | Inhibits proliferation in cancer cell lines; induces apoptosis through specific pathways. |

| Industry | Nutraceutical Development | Explored for use in supplements targeting bone health and cardiovascular support. |

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans. When combined with miconazole, it achieved complete growth inhibition within four hours of treatment. This study highlights the potential of this compound as a lead for developing new antifungal therapies .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated that this isoflavone could mitigate neuronal damage and support cognitive function, suggesting its utility in treating neurodegenerative diseases .

作用机制

生物查耳酮 A, 7-甲醚通过几个分子靶点和途径发挥其作用。 它充当芳烃受体的配体,并调节雌激素受体,特别是 ER-β 雌激素受体 . 它还影响各种信号通路,包括 PI3K/Akt 和 MAPK 通路,这些通路参与细胞增殖、分化和凋亡 . 此外,它诱导硫酸转移酶以进行异生素解毒,有助于其预防癌症的作用 .

相似化合物的比较

生物活性

7,4'-Dimethoxy-5-hydroxyisoflavone, also known as Biochanin A, 7-Methyl Ether, is a naturally occurring isoflavone found in various plants, including red clover and chickpeas. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

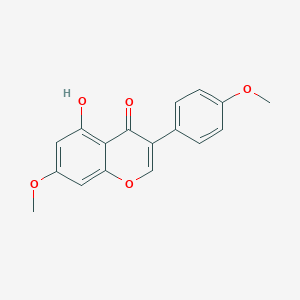

Chemical Structure

The chemical structure of this compound is characterized by the presence of two methoxy groups and a hydroxyl group on the isoflavone backbone. This unique structure contributes to its bioactivity.

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) determined through broth dilution methods. The compound showed synergistic effects when combined with miconazole, leading to complete inhibition of fungal growth within four hours . Additionally, it was found to reduce ergosterol biosynthesis in C. albicans, which is crucial for fungal cell membrane integrity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, with effective concentrations ranging from 6.25 to 400 μg/mL .

- Ferric Reducing Antioxidant Power (FRAP) : This assay confirmed the compound's ability to reduce ferric ions, indicating strong antioxidant capabilities .

- Iron Chelating Activity : The compound also exhibited iron chelation properties, which are beneficial in reducing oxidative stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. The compound's cytotoxicity was assessed using different cell lines to determine its safety profile and efficacy in cancer treatment .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : The compound acts as a phytoestrogen, binding to estrogen receptors and potentially influencing estrogen-related pathways.

- Inhibition of Drug Efflux Pumps : It has been shown to inhibit drug efflux pumps in fungi, enhancing the effectiveness of antifungal agents .

- Antioxidant Enzyme Inhibition : The compound inhibits enzymes such as superoxide dismutase (SOD) and glutathione S-transferases (GST), contributing to its antioxidant effects .

Case Studies

属性

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187684 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-51-6 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?

A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []

Q2: How was the structure of 7-O-Methylbiochanin A confirmed?

A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。